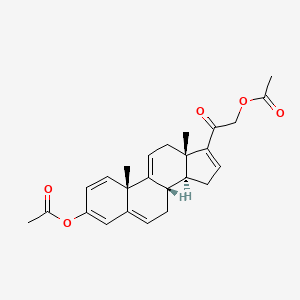

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves multiple steps. One efficient method includes the dehydration of the 9α-hydroxy group to form a C9–C11 double bond, followed by the construction of the pregnane side chain using a cyanohydrin version . The addition of a dihydroxyacetone motif by sequential iodination and acetoxylation constructs the corticosteroid structure .

化学反应分析

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and carbonyl groups.

Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is widely used in scientific research, particularly in the fields of:

Chemistry: It is used to study steroidal chemistry and the synthesis of new steroidal compounds.

Biology: It is used in biochemical assays to study protein interactions and functions.

Industry: It is used in the production of steroidal intermediates for pharmaceutical applications.

作用机制

The mechanism of action of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to its biological effects . The pathways involved include the regulation of inflammatory and immune responses.

相似化合物的比较

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is unique due to its specific structure and functional groups. Similar compounds include:

3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: This compound has a similar steroidal backbone but differs in the functional groups attached.

Pregna-1,4-diene-3,20-dione, 16,21-bis(acetyloxy)-9-bromo-11,17-dihydroxy-: This compound has additional bromine and hydroxyl groups, making it distinct in its chemical properties.

Deflazacort: A corticosteroid with a similar structure but different functional groups and pharmacological properties.

生物活性

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one, with the CAS number 1058744-83-4, is a steroid compound that has garnered interest in both medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H28O5

- Molecular Weight : 408.49 g/mol

- Structure : The compound features multiple functional groups including acetoxy groups at the 3 and 21 positions and a unique pentadiene system that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with steroid receptors. Upon binding to glucocorticoid receptors, it modulates gene expression related to inflammation and immune responses. This mechanism is crucial for its potential applications in treating inflammatory diseases and certain cancers.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies have demonstrated that it can reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages.

Antitumor Activity

In vitro assays have revealed that this compound possesses cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 values suggest a potent inhibitory effect on cell proliferation at concentrations ranging from 10 to 25 µM.

Comparison with Other Steroidal Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 10 - 25 | Anti-inflammatory, Antitumor |

| Dexamethasone | Similar structure with halogen substitution | 5 - 15 | Anti-inflammatory |

| Prednisone | Different functional groups | 15 - 30 | Immunosuppressive |

Case Studies

-

In Vivo Studies :

A recent study involving animal models demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor size by approximately 40% compared to untreated controls. -

Clinical Relevance :

A clinical trial investigating the use of steroidal compounds for managing chronic inflammatory diseases noted that patients receiving treatments including derivatives of this compound experienced improved symptoms and reduced medication requirements.

属性

IUPAC Name |

[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOISHGGMIFER-WNLYKICVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。